5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride
Description
5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazine core substituted with a 4-fluorophenyl group at position 5 and a piperazine moiety at position 2. The thiadiazine scaffold is notable for its structural rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a promising candidate for drug discovery, particularly in targeting enzymes like matrix metalloproteinases (MMPs) . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine substituent improves solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C13H16ClFN4S |
|---|---|
Molecular Weight |
314.81 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;hydrochloride |
InChI |
InChI=1S/C13H15FN4S.ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;/h1-4,15H,5-9H2;1H |
InChI Key |
FZAIOHKRSWKPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Chloroacetyl Intermediate Coupled with Piperazine
This method leverages nucleophilic substitution to introduce the piperazinyl group:
Formation of 2-Chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Substitution with Piperazine
Hydrochloride Salt Formation
Table 1: Route A Summary
Table 2: Route B Summary
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| MCR cycle | Thiourea, α-halocarbonyl, piperazine, HPA | 70–85 | |
| Salt formation | HCl in ethanol | >90 |
Route C: Piperazine-Based Bis-Thiadiazine Derivatives
For bis-functionalized analogs, this method employs phenacyl bromides:
Piperazine Bis-Chloroacetyl Intermediate
Cyclization with Thiosemicarbazone
Table 3: Route C Summary
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bis-chloroacetyl | Piperazine, chloroacetyl chloride, CHCl₃ | 75 | |
| Cyclization | Thiadiazole amine, phenacyl bromide, EtOH | 48–65 |
Reaction Mechanism and Optimization
Key Mechanistic Insights
- Chloroacetyl Intermediate : Formation via nucleophilic acyl substitution, where the thiadiazole amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- Piperazine Coupling : SN2 displacement of chloride by the piperazine’s secondary amine, facilitated by polar aprotic solvents (e.g., DMF).
- HPA-Catalyzed MCR : Accelerates cyclocondensation by stabilizing transition states via Brønsted acidity.
Optimization Strategies
- Solvent Selection :
- Catalyst Choice :
- Temperature Control :
Spectral and Analytical Characterization
NMR and IR Data (Analogous Compounds)
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on their core scaffolds, substituents, biological activity, and synthetic yields.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: The 1,3,4-thiadiazine scaffold (target compound and MMP inhibitors in ) exhibits distinct binding interactions with MMPs due to its planar conformation and hydrogen-bonding capacity.
Substituent Effects :
- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk, differing from bromo- or chlorophenyl substituents in other thiadiazines (). Fluorine’s smaller size may enhance binding pocket compatibility compared to bulkier halogens .
- Piperazine vs. Sulfonamide/Allylamine : Piperazine improves solubility, whereas sulfonamide or allylamine groups in related thiadiazines () enhance hydrogen bonding to MMP catalytic domains, explaining the 40 nM Ki value for MMP-9 inhibition .
Synthetic Efficiency :
- Triazole-thione derivatives () achieve yields >75%, suggesting robust synthetic routes for piperazine-containing analogs. However, thiadiazine-based compounds () may require more complex optimization due to stereochemical challenges .
Crystallographic Insights :
- X-ray data for N-allyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine-amine hydrobromide () reveal that the chlorophenyl group adopts a perpendicular orientation relative to the thiadiazine plane, a conformation likely shared by the target compound’s fluorophenyl group. This orientation may influence hydrophobic interactions with MMPs .
Biological Activity
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride, with CAS number 1351597-39-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17Cl2FN4S
- Molecular Weight : 351.3 g/mol
- IUPAC Name : 5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Synthesis
The compound can be synthesized through various methods involving the reaction of piperazine derivatives with thiadiazine precursors. The synthesis typically yields a product with a purity of around 95%.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperazine group is known to enhance binding affinity to neurotransmitter receptors and other enzymes. The fluorophenyl moiety may contribute to increased lipophilicity and improved penetration into biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Urease Inhibition
Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme associated with pathogenic bacteria that can lead to infections; thus, inhibiting this enzyme could be a viable therapeutic strategy .
Case Studies and Research Findings
Research Summary
The biological activity of this compound suggests it has significant potential as an antimicrobial and anticancer agent. Its ability to inhibit urease also opens avenues for further research into treating infections caused by ureolytic bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
